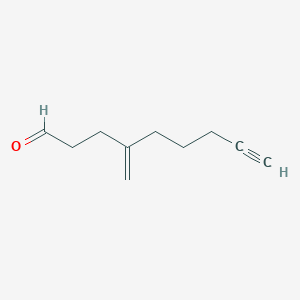

4-Methylidenenon-8-ynal

Description

4-Methylidenenon-8-ynal (C₁₀H₁₂O) is a branched-chain unsaturated aldehyde characterized by a methylidene group (CH₂=C) at position 4, an aldehyde moiety at position 1, and an alkyne (C≡C) bond at position 8 of a nine-carbon chain. This compound is structurally unique due to its combination of conjugated unsaturated bonds and reactive functional groups, making it a subject of interest in synthetic organic chemistry and materials science. Its reactivity is influenced by the electron-deficient alkyne and the electrophilic aldehyde group, enabling applications in cross-coupling reactions and polymer synthesis .

Properties

CAS No. |

917989-36-7 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-methylidenenon-8-ynal |

InChI |

InChI=1S/C10H14O/c1-3-4-5-7-10(2)8-6-9-11/h1,9H,2,4-8H2 |

InChI Key |

DNIIZQCJUZFVHY-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCC#C)CCC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Methylidenenon-8-ynal can be achieved through various synthetic routes. One notable method involves the N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This reaction is known for its broad substrate scope and mild conditions . Additionally, an oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates has been discussed in the literature

Chemical Reactions Analysis

4-Methylidenenon-8-ynal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The alkyne group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methylidenenon-8-ynal has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block in organic synthesis, allowing researchers to construct more complex molecules. In medicinal chemistry, it serves as an intermediate in the synthesis of various pharmaceuticals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 4-Methylidenenon-8-ynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The alkyne group can participate in click chemistry reactions, which are widely used in bioconjugation and drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methylidenenon-8-ynal with three structurally or functionally related compounds: toluene diisocyanate (TDI), 8-methylnonane-1,6,7-trien-4-one, and (4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate.

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | Molecular Formula | Key Reactivity/Applications | Hazards/Stability |

|---|---|---|---|---|

| 4-Methylidenenon-8-ynal | Aldehyde, alkyne, methylidene | C₁₀H₁₂O | Cross-coupling, polymer precursors | Air-sensitive; potential irritant |

| Toluene diisocyanate (TDI) | Isocyanate (NCO) groups | C₉H₆N₂O₂ | Polyurethane production | Highly toxic; respiratory hazard |

| 8-Methylnonane-1,6,7-trien-4-one | Ketone, conjugated trienes | C₁₀H₁₂O | Cycloaddition reactions, synthetic intermediates | Light-sensitive; volatile |

| (4-Hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | Ester, phenolic hydroxyl | C₁₈H₂₆O₄ | Flavor/fragrance additives, bioactivity | Stable; low acute toxicity |

Key Research Findings

Reactivity Comparison: 4-Methylidenenon-8-ynal undergoes Diels-Alder reactions at the methylidene group and alkyne, enabling modular synthesis of complex frameworks. This contrasts with TDI, which reacts with polyols to form polyurethanes via nucleophilic addition . 8-Methylnonane-1,6,7-trien-4-one exhibits cycloaddition reactivity similar to 4-Methylidenenon-8-ynal but lacks the aldehyde’s electrophilicity, limiting its use in stepwise syntheses .

Stability and Safety: Unlike TDI, which poses significant inhalation risks, 4-Methylidenenon-8-ynal’s hazards are moderate, primarily requiring inert-atmosphere handling due to aldehyde oxidation . The ester (4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate is more stable and biocompatible, reflecting its use in consumer products .

Synthetic Utility: 4-Methylidenenon-8-ynal’s alkyne-aldehyde system allows sequential functionalization (e.g., Sonogashira coupling followed by aldehyde oxidation), a versatility absent in 8-methylnonane-1,6,7-trien-4-one’s ketone-dominated reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.